2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
Description
2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds.
Properties
IUPAC Name |
2-methyl-3-phenyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-3-7-13-10-14(20)19-16(17-13)15(11(2)18-19)12-8-5-4-6-9-12/h4-6,8-10,18H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIADZGYILOFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of appropriate β-enaminone derivatives with aminopyrazole under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent and a base such as diisopropylethylamine (DIPEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of microwave irradiation is advantageous due to its ability to accelerate reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction results in alcohols or amines .
Scientific Research Applications
2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug design.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyrazolo[1,5-a]pyrimidine: Similar in structure but lacks the phenyl and propyl groups.
5-Phenylpyrazolo[1,5-a]pyrimidine: Similar but lacks the methyl and propyl groups.
7-Propylpyrazolo[1,5-a]pyrimidine: Similar but lacks the methyl and phenyl groups.
Uniqueness
2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to the presence of all three substituents (methyl, phenyl, and propyl) on the pyrazolo[1,5-a]pyrimidine core. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .
Biological Activity
2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and antiviral therapies. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by a pyrazolo ring fused with a pyrimidine structure. The substituents on the pyrazolo[1,5-a]pyrimidine core significantly influence its biological activity.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Pyrazolo ring fused with pyrimidine | Anticancer and antiviral potential |
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine possess significant anticancer properties. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, studies have demonstrated that compounds within this class can inhibit key signaling pathways involved in tumor growth and metastasis .
2. Antiviral Properties
The antiviral potential of pyrazolo[1,5-a]pyrimidines has been explored in several studies. These compounds have demonstrated activity against viral infections by interfering with viral replication processes. Specifically, they may inhibit viral polymerases or proteases, thereby preventing the maturation of viral particles .
3. Anti-inflammatory Effects
Pyrazolo[1,5-a]pyrimidine derivatives are also noted for their anti-inflammatory activities. They have been shown to reduce inflammation in various animal models by inhibiting pro-inflammatory cytokines and mediators .
The mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival or viral replication by binding to their active sites.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors involved in inflammatory responses or cellular growth pathways.
Case Studies
Several studies have highlighted the biological activity of pyrazolo[1,5-a]pyrimidines:
- In one study, a series of pyrazolo derivatives were synthesized and evaluated for their anticancer properties against breast cancer cell lines. The most potent compounds displayed IC50 values in the low micromolar range .
- Another investigation assessed the antiviral activity of these compounds against influenza virus strains. Results indicated that certain derivatives significantly reduced viral titers in infected cells .
Q & A
Basic: What are the optimal synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core of this compound?
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization of precursors such as aminopyrazoles and β-diketones or via condensation reactions. For 2-methyl-3-phenyl-5-propyl derivatives, a common approach involves:
- Step 1 : Preparation of a 5-aminopyrazole intermediate.
- Step 2 : Cyclocondensation with a propyl-substituted diketone or keto-ester under acidic or basic conditions (e.g., acetic acid or KOH/EtOH).
- Step 3 : Demethylation or hydroxylation at position 7 using reagents like BBr₃ in dichloromethane (yield: ~86%) .
Key Considerations : Solvent choice (DCM or MeOH) and stoichiometry of demethylation agents impact yield and purity.
Advanced: How can regioselectivity challenges during functionalization at position 7 be addressed?
Regioselective modification at position 7 requires careful control of reaction conditions:
- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., hydroxyl) to favor substitution at the para position relative to the pyrimidine nitrogen.
- Protection/Deprotection : Temporarily protect the hydroxyl group with silyl or acetyl groups to avoid side reactions during alkylation or acylation .
- Metal-Catalyzed Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) for C–C bond formation, leveraging halogenated intermediates.
Validation : Monitor reaction progress via LC-MS and confirm regiochemistry using NOESY NMR .
Basic: What crystallographic techniques are recommended for resolving the compound’s 3D structure?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection : Use a synchrotron source or high-resolution diffractometer (Cu-Kα radiation) for small-molecule crystals.
- Refinement : Apply SHELXL for structure solution and refinement. Key parameters include:
Advanced: How can computational methods complement experimental data in analyzing electronic properties?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes), leveraging crystallographic data for receptor preparation .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Validation : Compare computed NMR shifts (GIAO method) with experimental data to verify accuracy .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., phenyl at C3: δ 7.2–7.6 ppm; propyl at C5: δ 0.9–1.6 ppm).
- HRMS : ESI-MS in positive ion mode for exact mass determination (e.g., [M+H]⁺ calc. 324.1712, found 324.1709).
- IR : Hydroxyl stretch at ~3200 cm⁻¹ and pyrimidine ring vibrations at 1600–1500 cm⁻¹ .
Advanced: How to resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidines?
- Meta-Analysis : Cross-reference IC₅₀ values across studies, accounting for assay conditions (e.g., ATP concentration in kinase assays).
- Structural Clustering : Group compounds by substituent patterns (e.g., 5-propyl vs. 5-trifluoromethyl) to identify SAR trends .
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., antiproliferative activity in HCT-116 cells) .
Basic: What in vitro assays are suitable for initial biological screening?
- Kinase Inhibition : Screen against a panel of 50+ kinases (e.g., CDK2, Aurora A) at 10 µM.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: How to design derivatives for improved metabolic stability?
- Bioisosteric Replacement : Substitute the hydroxyl group with a metabolically stable moiety (e.g., fluorine or methylsulfonyl).
- Prodrug Strategy : Convert the hydroxyl to a phosphate ester for enhanced aqueous solubility and slow release .
- CYP450 Profiling : Incubate with human liver microsomes (HLMs) to identify major metabolic soft spots (e.g., propyl chain oxidation) .
Basic: What analytical methods are used to assess purity and stability?
- HPLC : Reverse-phase C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA), UV detection at 254 nm.
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
- Karl Fischer Titration : Quantify water content (<0.5% w/w) for hygroscopic samples .
Advanced: What strategies mitigate crystallinity issues in formulation development?
- Polymorph Screening : Screen 10+ solvents (e.g., EtOAc, IPA) to identify stable crystalline forms.
- Amorphous Solid Dispersion : Use spray-drying with polymers (e.g., HPMCAS) to enhance bioavailability.
- Co-Crystallization : Co-formulate with succinic acid to improve solubility without sacrificing stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
